Dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate
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Overview
Description
Remisporine B is a polyketide and derivative of remisporine A that has been found in Penicillium and has immunosuppressant activity. It inhibits LPS- or concanavalin A-induced proliferation of isolated mouse splenic lymphocytes (IC50s = 30.1 and 32.4 µg/ml, respectively).
Scientific Research Applications
Synthetic Approaches and Reactions
Research has explored the synthetic methods involving compounds with structures similar to Dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate. For instance, Obrecht et al. (1988) investigated reactions of 2,2-dialkyl-3-(dimethylamino)-2H-azirines with 2,3-pyridinedicarboximide, offering new approaches to synthesize related compounds potentially applicable in herbicide development (Obrecht et al., 1988).
Potential in Medicinal Chemistry
The structure of this compound is related to other complex organic compounds which have been studied for their potential in medicinal chemistry. Talele (2017) highlights the role of the gem-dimethyl moiety, a structural feature found in many clinically significant natural products and bioactive molecules (Talele, 2017).
Applications in Macromolecular Synthesis
The compound's structure also aligns with research into long-chain linear monomers and polycondensates derived from unsaturated fatty acid esters. Stempfle et al. (2011) demonstrated the synthesis of linear C19 and C23 monomers, highlighting their potential in creating high melting point polyesters, which could be relevant in understanding the applications of similar complex compounds (Stempfle et al., 2011).
properties
CAS RN |
571194-06-4 |
---|---|
Molecular Formula |
C30H24O12 |
Molecular Weight |
576.51 |
IUPAC Name |
dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate |
InChI |
InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1 |
InChI Key |
RRGJMIUFDPLICY-JJEZGDBSSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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